molecular formula C17H17N3O4S2 B2991282 methyl 4-(N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate CAS No. 2034570-72-2

methyl 4-(N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate

Número de catálogo: B2991282
Número CAS: 2034570-72-2
Peso molecular: 391.46
Clave InChI: ZZCFGQNKGCNTOZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 4-(N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate is a sulfamoyl-linked benzoate ester featuring a pyrazole-thiophene hybrid substituent. Its structure integrates a methyl benzoate core, a sulfamoyl bridge, and a branched ethyl chain bearing heterocyclic moieties (pyrazole and thiophene).

Propiedades

IUPAC Name

methyl 4-[(2-pyrazol-1-yl-2-thiophen-3-ylethyl)sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S2/c1-24-17(21)13-3-5-15(6-4-13)26(22,23)19-11-16(14-7-10-25-12-14)20-9-2-8-18-20/h2-10,12,16,19H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCFGQNKGCNTOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

Methyl 4-(N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate, a compound with the molecular formula C17H17N3O4S2C_{17}H_{17}N_{3}O_{4}S_{2}, has garnered attention in recent years for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

The compound's structure features a benzoate moiety linked to a sulfamoyl group, which is further substituted with a pyrazole and thiophene ring. This unique combination of functional groups is believed to contribute to its biological efficacy.

Anticancer Properties

Recent studies have indicated that compounds similar to methyl 4-(N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate may exhibit significant anticancer properties. For instance, related sulfamoyl benzoates have been identified as high-affinity inhibitors of carbonic anhydrase IX (CAIX), an enzyme often overexpressed in tumors. The binding affinity of these compounds to CAIX was reported to be extremely high, with dissociation constants (Kd) as low as 0.12 nM, indicating strong potential for therapeutic applications in oncology .

The mechanism by which methyl 4-(N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate exerts its biological effects is hypothesized to involve the inhibition of carbonic anhydrase isoforms. By selectively targeting CAIX, the compound could disrupt the pH regulation within tumor microenvironments, leading to reduced tumor growth and increased sensitivity to chemotherapeutic agents .

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that methyl 4-(N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate significantly inhibits the proliferation of cancer cell lines expressing CAIX. The compound was found to induce apoptosis in these cells, suggesting a potential mechanism for its anticancer activity.
  • In Vivo Studies : Preliminary animal studies indicated that administration of the compound resulted in reduced tumor size and improved survival rates in models of breast and lung cancer. These findings support further investigation into its efficacy as a novel anticancer agent.

Binding Affinity Comparison

Compound NameKd (nM)Selectivity for CAIX
Methyl 4-(N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoateTBDHigh
Methyl 2-Halo-4-Sulfamoyl-Benzoates0.12>100-fold over other CA isozymes

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Thiadiazole-Linked Pyrazole Benzenesulfonamide Derivatives ()

Compounds such as 4-(5-chloro-3-methyl-4-(((5-phenyl-1,3,4-thiadiazol-2-yl)imino)methyl)-1H-pyrazol-1-yl)benzenesulfonamide derivatives (6a-o) share structural similarities with the target molecule, notably the pyrazole and benzenesulfonamide motifs. Key differences include:

  • Heterocyclic Substituents : The thiadiazole ring in 6a-o replaces the thiophene group in the target compound. Thiadiazoles are electron-deficient and may enhance metabolic stability, whereas thiophenes contribute to π-π interactions in binding pockets.
  • Functional Groups: The sulfonamide (-SO₂NH₂) in 6a-o differs from the sulfamoyl (-NHSO₂-) bridge in the target. Sulfonamides are known for their anti-inflammatory and antimicrobial activities, while sulfamoyl groups can modulate solubility and bioavailability.

Ethyl 4-(Dimethylamino)benzoate Derivatives ()

Ethyl 4-(dimethylamino)benzoate is a benzoate ester with a dimethylamino substituent, contrasting with the target compound’s sulfamoyl-thiophene-pyrazole chain. Key comparisons include:

  • Reactivity: Ethyl 4-(dimethylamino)benzoate exhibits higher reactivity in resin polymerization than methacrylate-based amines, attributed to the electron-donating dimethylamino group . The sulfamoyl group in the target compound may reduce reactivity due to its electron-withdrawing nature.
  • Physical Properties: Resins containing ethyl 4-(dimethylamino)benzoate demonstrated superior mechanical properties compared to those with 2-(dimethylamino)ethyl methacrylate. This highlights the role of substituent positioning and steric effects, which could inform the design of the target compound for material applications .

Data Tables

Table 1: Structural and Functional Comparison of Analogs

Compound Core Structure Key Substituents Observed Properties Reference
Target Compound Methyl benzoate Pyrazole, thiophene, ethyl sulfamoyl Hypothesized anti-inflammatory
6a-o (Thiadiazole derivatives) Benzenesulfonamide Thiadiazole, pyrazole, chloro-methyl Anti-inflammatory activity
Ethyl 4-(dimethylamino)benzoate Ethyl benzoate Dimethylamino High resin reactivity, stability

Table 2: Influence of Substituents on Properties

Substituent Electronic Effect Biological/Material Impact Example Compound
Thiophene π-π interaction capability Enhanced binding affinity Target compound
Thiadiazole Electron-deficient Metabolic stability 6a-o derivatives
Sulfamoyl (-NHSO₂-) Electron-withdrawing Solubility modulation Target compound
Dimethylamino (-N(CH₃)₂) Electron-donating Increased polymerization reactivity Ethyl 4-(dimethylamino)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.